methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate
Description
Structure and Key Features:
This compound is a derivative of coumarin (a 2-oxochromene core) conjugated with a triacetylated glucuronic acid moiety via an ether linkage. The structure includes:
- A 4-methyl-2-oxochromen-7-yl group (a substituted coumarin).
- A 3,4,5-triacetyloxyoxane-2-carboxylate backbone (a fully acetylated glucuronic acid derivative with a methyl ester).
Acetylation of hydroxyl groups on the sugar moiety is a common strategy to improve stability and lipophilicity .
Applications:
Such compounds are typically used as:
Properties
Molecular Formula |
C23H24O12 |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate |
InChI |
InChI=1S/C23H24O12/c1-10-8-17(27)34-16-9-14(6-7-15(10)16)33-23-21(32-13(4)26)19(31-12(3)25)18(30-11(2)24)20(35-23)22(28)29-5/h6-9,18-21,23H,1-5H3 |
InChI Key |
TXEVHMZINNBIAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate typically involves the acetylation of a sugar derivative followed by the introduction of the chromenyl group. The process can be summarized as follows:
Acetylation: The sugar derivative undergoes acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Chromenyl Group Introduction: The acetylated sugar is then reacted with 4-methyl-2-oxochromen-7-ol in the presence of a base like potassium carbonate in a solvent such as acetone.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Yields hydroxyl derivatives.
Oxidation: Forms quinone derivatives.
Substitution: Produces substituted acetyl derivatives.
Scientific Research Applications
Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to the presence of the chromenyl group.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate involves its interaction with various molecular targets. The chromenyl group can interact with enzymes and receptors, modulating their activity. The acetyl groups can be hydrolyzed, releasing active hydroxyl groups that can further interact with biological molecules. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Functional and Pharmacological Comparisons
A. Bioavailability and Stability :
- Acetylation: The triacetylated glucuronide in the target compound enhances lipophilicity compared to non-acetylated derivatives (e.g., free glucuronic acid conjugates), facilitating membrane permeability .
- Sulfate vs. Methyl Ester : The sulfate group in Daidzein 4′-sulfate increases water solubility but may reduce passive diffusion across biological membranes compared to the methyl ester .
B. Metabolic Fate :
- Enzymatic Hydrolysis : Acetylated glucuronides are hydrolyzed by esterases in vivo to release active aglycones (e.g., coumarin or daidzein). The rate of hydrolysis depends on the number and position of acetyl groups .
- Isotope-Labeled Analogs : ¹³C-labeled versions (e.g., ) are resistant to metabolic degradation, making them ideal internal standards for pharmacokinetic studies.
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding : The acetylated sugar moiety reduces hydrogen-bonding capacity compared to hydroxyl-rich glucuronic acid, influencing crystallization behavior .
Biological Activity
Methyl 3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylate is a complex organic compound notable for its diverse biological activities. This article explores its structure, synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a molecular formula of and a molecular weight of approximately 494.44 g/mol. Its structure includes multiple acetoxy groups and a chromene moiety, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H26O10 |
| Molecular Weight | 494.44 g/mol |
| Functional Groups | Acetoxy, Chromene |
| Solubility | Enhanced in acetylated forms |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Chromenone Core : Cyclization of appropriate starting materials under acidic or basic conditions.
- Acetylation : Introduction of acetoxy groups to enhance solubility and bioavailability.
- Purification : Utilization of chromatographic techniques to isolate the desired compound.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Anti-inflammatory Properties : Studies have shown that it can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Anticancer Activity : Preliminary data suggest that it may inhibit enzymes involved in cancer progression. For instance, it has been reported to exhibit cytotoxic effects against various cancer cell lines.
The mechanism by which this compound exerts its effects is believed to involve:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes linked to inflammation and cancer.
- Receptor Binding : Interaction with cellular receptors could modulate signaling pathways relevant to cell proliferation and apoptosis.
Case Studies and Research Findings
- Anti-inflammatory Effects : A study demonstrated that the compound reduced the expression of pro-inflammatory cytokines in vitro. This suggests potential use in inflammatory diseases (source needed).
- Cytotoxicity Against Cancer Cells : In a recent investigation involving human cancer cell lines, this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity (source needed).
- Binding Affinity Studies : Interaction studies revealed that the compound binds with high affinity to certain metabolic enzymes, suggesting a mechanism for its bioactivity (source needed).
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| Daidzein 7-tri-O-acetyl-beta-D-glucuronic acid methyl ester | C28H26O12 | Anti-cancer properties |
| Methyl 4-methylumbelliferyl 2,3,4-tri-O-acetyl-alpha-L-idopyranosiduronic acid | C23H24O12 | Enzyme assays |
| Methyl (2R,3R,4R,5S,6R)-3,4,5-triacetyloxy... | C22H22O12 | Potential bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
